molecular formula C14H21N3O2S B127528 Sumatriptan CAS No. 103628-46-2

Sumatriptan

Cat. No. B127528
M. Wt: 295.4 g/mol
InChI Key: KQKPFRSPSRPDEB-UHFFFAOYSA-N
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Description

Sumatriptan is a novel therapeutic agent introduced for the treatment of migraine, marking the advent of a molecular approach in the pharmacological management of migraine headaches. It is an indole derivative, specifically a non-ergot alkaloid, with agonist properties at receptors resembling the 5-HT1D subtype, also referred to as 5-HT1-like receptors. Sumatriptan's clinical efficacy extends to relieving headache, nausea, and photophobia in a significant proportion of patients experiencing acute migraine episodes. It is characterized by a favorable side effect and safety profile, distinguishing it from other migraine treatments .

Synthesis Analysis

The synthesis of sumatriptan has not been explicitly detailed in the provided papers. However, as a 5-HT1-like agonist, its development represents a targeted approach to migraine treatment, with its mechanism of action being shared by other compounds such as dihydroergotamine, which are also used in treating acute migraine headaches .

Molecular Structure Analysis

Sumatriptan, chemically known as 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, exhibits high affinity for 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) binding sites, with slightly less potency at 5-HT1A binding sites (Ki = 100 nM). It shows negligible activity at other analyzed neurotransmitter receptor sites, indicating its selective interaction with 5-HT1B and 5-HT1D receptors, which is believed to underlie its effectiveness in acute migraine treatment .

Chemical Reactions Analysis

The chemical reactions of sumatriptan within the body involve its metabolism to a major metabolite, an indole acetic acid analogue, which is excreted in the urine as the free acid and its ester glucuronide conjugate. This metabolic pathway is consistent across different species, including humans, with species-specific differences in the extent of conjugation and additional metabolic processes such as demethylation of the sulfonamide side chain observed in rodents and lagomorphs .

Physical and Chemical Properties Analysis

Sumatriptan has a high bioavailability of 96% following subcutaneous injection, but this drops to 14% following oral administration due to first-pass metabolism. It is rapidly absorbed after subcutaneous injection, reaching peak concentration in 10 minutes, and exhibits a volume of distribution greater than total body water at 170L. The drug is less than 20% protein-bound and is rapidly cleared from the plasma with an elimination half-life of around 2 hours. The pharmacokinetic profile of sumatriptan is not significantly altered by factors such as acute migraine attacks, age, or gender. However, caution is advised when administering to patients with liver disease due to the lack of studies in this population .

Sumatriptan is a potent vasoconstrictor of human dural arteries, with its vasoconstrictive action being mediated via activation of 5-HT1D or 5-HT1-like receptors, and it does not appear to activate 5-HT2 receptors . It also causes a vasopressor response in systemic and pulmonary arterial circulations and coronary artery vasoconstriction without significant changes in heart rate or ECG morphology . Despite its vasoconstrictor activity, sumatriptan has a low abuse potential, with psychoactive effects that are distinct from prototypic drugs of abuse .

Scientific Research Applications

Discovery and Development

  • The Discovery of Sumatriptan : Sumatriptan's development revolutionized acute migraine treatment, leading to the discovery of other triptans. Its anti-migraine effects are mediated via 5-HT1B and possibly 5-HT1D receptors, suggesting new anti-migraine drug designs could focus on other Gi protein-coupled receptor types (Humphrey, 2007).

Mechanisms of Action

  • Effects on Visceral Pain : Sumatriptan, primarily used for headache relief, also suppresses inflammatory and noninflammatory visceral pain, possibly through peripheral 5HT1(B)/(D) receptors. Its actions within the rostral ventromedial medulla (RVM) suggest potential new strategies for visceral pain therapy (Vera-Portocarrero et al., 2008).
  • Aortic Blood Pressure and Stiffness : Sumatriptan's effects on aortic blood pressure, stiffness, and pressure waveform have implications for understanding its cardiovascular impacts, particularly in migraine treatment (Vanmolkot & Hoon, 2006).
  • Gastric Motility : Sumatriptan acts as an agonist at 5-HT1P receptors on myenteric neurones in the guinea-pig gastric antrum, influencing gastric motility and suggesting direct action on enteric neurons (Tack et al., 2007).
  • Cephalic Arteries Study : Its role as a cranial vasoconstrictor acting on 5-HT1B/1D receptors in cephalic vessels has been a subject of extensive study, leading to insights into its multiple modes of action (Amin et al., 2013).

Binding and Interaction Studies

  • Molecular Interactions : Understanding sumatriptan's interaction with proteins like bovine serum albumin (BSA) provides insights into its molecular mechanisms and potential therapeutic uses (Naik & Seetharamappa, 2022).
  • Neuronal Communication Disruption : Its role in disrupting communication between peripheral and central trigeminovascular neurons underscores its complex mechanism in migraine treatment (Levy et al., 2004).

Comparative and Pharmacokinetic Studies

  • Pharmacokinetics in Healthy Volunteers : The pharmacokinetics of sumatriptan, including absorption and metabolism, are crucial in understanding its therapeutic effectiveness (Lacey et al., 2004).
  • Comparative Review of Triptans : Comparing sumatriptan with other triptans reveals minor pharmacodynamic differences, informing its clinical use in migraine therapy (Tfelt-Hansen et al., 2000).

Pain Reduction and Anti-Inflammatory Properties

  • Reduction of Somatic and Visceral Pain in Mice : Sumatriptan's profound anti-hyperalgesic action in inflammatory pain models in mice highlights its potential beyond migraine treatment (Nikai et al., 2008).
  • Anti-Inflammatory Agent : Evidence of sumatriptan's anti-inflammatory properties in various conditions suggests its repositioning beyond migraine therapy (Ala et al., 2021).

Safety And Hazards

Sumatriptan should only be used if a clear diagnosis of a migraine headache has been established. It is not suitable for people with certain cardiovascular conditions including coronary artery disease, Prinzmetal’s angina, Wolff-Parkinson-White syndrome, a history of stroke or transient ischemic attack (TIA), uncontrolled high blood pressure, or peripheral vascular disease . An overdose can cause fainting, slowed heart rate, vomiting, loss of bladder and bowel control, and sleepiness .

Future Directions

Sumatriptan is approved by the U.S. Food and Drug Administration (FDA) as an abortive treatment for migraine attacks in adults, both with and without aura. The FDA has approved the fixed-dose combination of sumatriptan and naproxen sodium as a treatment option for migraines in patients aged 12 or older . The American Headache Society and American Academy of Neurology also approve using sumatriptan and naproxen to treat acute migraine .

properties

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPFRSPSRPDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103628-48-4 (succinate)
Record name Sumatriptan [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID4023628
Record name Sumatriptan
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Molecular Weight

295.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sumatriptan
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Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4), 54mg/mL
Record name SID49679316
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Description Aqueous solubility in buffer at pH 7.4
Record name Sumatriptan
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Mechanism of Action

Sumatriptan is an agonist of 5-HT1B and 5-HT1D. This agonism leads to constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides. Sumatriptan decreases carotid arterial blood flow, but increases blood flow velocity in the internal carotid artery and middle cerebral artery.[A179734 Agonism of the 5-HT1B and 5-HT1D receptors also inhibits sensory neurons, preventing the release of vasoactive peptides.[A179734 Sumatriptan does not cross the blood brain barrier., Sumatriptan and other currently available drugs that are effective for acute migraine, including dihydroergotamine and ergotamine, have binding affinity for serotonin type 1 (5-HT1) receptors, particularly the 5-HT1D (also called 5-HT1Dalpha) and 5-HT1B (also called 5-HT1Dbeta) subtypes located on trigeminal sensory neurons innervating dural blood vessels. The 5-HT1B and 5-HT1D receptors function as autoreceptors, activation of which leads to inhibition of firing of serotonin neurons and a reduction in the synthesis and release of serotonin. Upon binding to these 5-HT1 receptor subtypes, sumatriptan inhibits adenylate cyclase activity via regulatory G proteins, increases intracellular calcium, and affects other intracellular events that lead to vasoconstriction and inhibition of sensory nociceptive (trigeminal) nerve firing and vasoactive neuropeptide release. Sumatriptan has the highest affinity for the 5-HT1D receptor, the most common serotonin receptor subtype in the brain, and a 2- to 17-fold lower affinity for 5-HT1A receptors; agonist activity at 5-HT1A and other serotonin receptors may be responsible for some of the adverse effects noted with administration of serotonin or serotonergic antimigraine drugs (eg, ergotamine, dihydroergotamine). Sumatriptan has essentially no affinity for (based on standard radioligand binding assays) nor pharmacologic activity at other serotonin receptors (eg, 5-HT2, 5-HT3) or at receptors of the dopamine1, dopamine2, muscarinic, histamine, benzodiazepine, or alpha1-, alpha2-, or beta-adrenergic type., Sumatriptan is a selective agonist of vascular serotonin (5-hydroxytryptamine; 5-HT) type 1-like receptors, probably the 5-HT1D and 5-HT1B subtypes. The mechanisms involved in the pathogenesis of migraine and cluster headache are not clearly understood; consequently, the precise mechanism of action of sumatriptan in the management of these disorders has not been established. However, current data suggest that sumatriptan may ameliorate migraine and cluster headache through selective constriction of certain large cranial blood vessels and/or inhibition of neurogenic inflammatory processes in the CNS. While some features of migraine clearly reflect effects on cerebral blood vessels, neurogenic mechanisms involving activation of the trigeminovascular system also have been implicated; current evidence suggests that both mechanisms may be involved., The vascular 5-HT1 receptor subtype that sumatriptan activates is present on cranial arteries in both dog and primate, on the human basilar artery, and in the vasculature of human dura mater and mediates vasoconstriction. This action in humans correlates with the relief of migraine headache. In addition to causing vasoconstriction, experimental data from animal studies show that sumatriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels. Such an action may also contribute to the antimigrainous effect of sumatriptan in humans., Sumatriptan selectively reduces carotid arterial blood flow and/or constricts carotid arteriovenous anastomoses in anesthetized animals without appreciable effects on arterial blood pressure or total peripheral resistance. The drug produces contraction of vascular smooth muscle in vitro in saphenous veins in dogs and humans, but such contractions are weaker than those produced by serotonin or ergot alkaloids (eg, methysergide)., For more Mechanism of Action (Complete) data for Sumatriptan (9 total), please visit the HSDB record page.
Record name Sumatriptan
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Impurities

[3-[2-(dimethylamino)ethyl]]-2-[[3-[2-(dimethylamino)ethanyl]]-1H-indol-5-yl]]-N-methylmethane-sulphonamide, N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide, [3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide, N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide, For more Impurities (Complete) data for Sumatriptan (8 total), please visit the HSDB record page.
Record name Sumatriptan
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Product Name

Sumatriptan

CAS RN

103628-46-2
Record name Sumatriptan
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Record name 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl
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Record name SUMATRIPTAN
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Melting Point

169-170, 169-171 °C, 169 - 171 °C
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Synthesis routes and methods I

Procedure details

To a stirred slurry of calcium turnings (243 mg, 6 mmol) in tetrahydrofuran (4 ml) at −40° C. was condensed liquid ammonia (4 ml). The blue bronze was stirred at −50 to −40° C. for a further 15 min, before a solution of 1-[1-benzyl-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-diphenylmethyl-N-methylmethanesulfonamide (from step (e), 836 mg, 1.5 mmol) in tetrahydrofuran (2 ml) was added dropwise, maintaining the temperature below −40° C. The dark blue solution was stirred at −40° C. for a further 30 minutes, before saturated ammonium chloride solution (10 ml) was added dropwise and the grey solution warmed to ambient temperature. Water (10 ml) was then added and the white slurry stirred for 15 min, before being filtered in vacuo. The solid was then dissolved in 5N HCl (12 ml) and the resulting orange solution extracted with ethyl acetate (10 ml). The pH of the aqueous phase was then adjusted (pH=10) with 10N NaOH which resulted in precipitation. The solid was filtered and dried in vacuo at 50° C. overnight to yield the title compound (250 mg, 56%) as a white solid. m.p. 159-163° C.
Quantity
243 mg
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reactant
Reaction Step One
Quantity
4 mL
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reactant
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[Compound]
Name
bronze
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-[1-benzyl-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-diphenylmethyl-N-methylmethanesulfonamide
Quantity
836 mg
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reactant
Reaction Step Three
Quantity
2 mL
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solvent
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Quantity
10 mL
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reactant
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4 mL
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solvent
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Name
Quantity
10 mL
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solvent
Reaction Step Six
Yield
56%

Synthesis routes and methods II

Procedure details

Sumatriptan caprate and gamma-cyclodextrin was complexed by the kneading method. Sumatriptan caprate (1.325 g) and gamma-cyclodextrin (3.675 g) were blended together. Water (6 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis by HPLC for sumatriptan base content, and Karl Fischer for moisture content gave the following results: % sumatriptan base was 16.78% and the moisture content was 6.80%. The complex was characterised by DSC, FT-IR and XRD.
Name
Sumatriptan caprate
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0 (± 1) mol
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reactant
Reaction Step One
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gamma-cyclodextrin
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0 (± 1) mol
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reactant
Reaction Step Two
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Sumatriptan caprate
Quantity
1.325 g
Type
reactant
Reaction Step Three
Name
gamma-cyclodextrin
Quantity
3.675 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Sumatriptan caprate and hydroxypropyl-beta cyclodextrin (HPB) were complexed by the kneading method. Sumatriptan caprate (1.254 g) and HPB (3.748 g) were blended together. Water (4.5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis by HPLC for sumatriptan base content, and Karl Fischer for moisture content gave the following results: % sumatriptan base was 16.40% and the moisture content was 3.45%. The complex was characterised by DSC, FT-IR and XRD.
Name
Sumatriptan caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sumatriptan caprate
Quantity
1.254 g
Type
reactant
Reaction Step Three
Name
HPB
Quantity
3.748 g
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Powder preparation and characterization: Sumatriptan-Na2FDKP powder was prepared as described in Example 9 above, except that the sumatriptan succinate was purchase from LGM Pharma (Boca Raton, Fla.) and L-leucine was added to study whether the aerodynamic performance of the resulting spray-dried powder formed would be improved. Three feed solutions were prepared at 4.5% total solids concentration for a 5 g scale. The feed solutions were prepared by adding FDKP disodium salt, sumatriptan succinate, and L-leucine (0-20 wt %) to de-ionized water with mixing. The solutions were titrated with dilute aqueous ammonia to pH 6.00. The resulting clear feed solutions were vacuum filtered through a 0.2 μm PES filter membrane and spray dried as described in Example 9, however, the drying gas flow was set at 25 kg/hr, the atomization flow was about 4 kg/hr and the atomization pressure was set at 4 bar. The sumatriptan succinate concentration (dry basis) in each solution was 56% to obtain a 40% sumatriptan target load. The powders were analyzed by HPLC, cascade impaction, Karl Fischer titration, scanning electron microscopy (SEM) and tap and bulk density. The results of these studies are shown in Table 9 and FIG. 22.
Quantity
0 (± 1) mol
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Name
total solids
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solvent
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0 (± 1) mol
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Yield
40%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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